molecular formula C18H22N2O2S B6031778 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone

3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone

Cat. No. B6031778
M. Wt: 330.4 g/mol
InChI Key: KRJXMRUKCGKLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone is a heterocyclic compound that has been the focus of numerous scientific studies due to its potential therapeutic properties. This compound is a pyrimidine derivative and has been synthesized using various methods for research purposes.

Mechanism of Action

The mechanism of action of 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may help reduce inflammation in the body. Studies have also shown that this compound has the ability to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone. One direction is to further investigate its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could increase its availability for research purposes.

Synthesis Methods

The synthesis of 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone has been achieved using several methods. One method involves the reaction of 5-benzyl-2,4-dioxo-3,4-dihydropyrimidine with allyl bromide and potassium isobutylxanthate. Another method involves the reaction of 5-benzyl-2,4-dioxo-3,4-dihydropyrimidine with allyl bromide and sodium isobutylxanthate. The yield of the compound varies depending on the method used.

Scientific Research Applications

3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-benzyl-6-hydroxy-2-(2-methylpropylsulfanyl)-3-prop-2-enylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-4-10-20-17(22)15(11-14-8-6-5-7-9-14)16(21)19-18(20)23-12-13(2)3/h4-9,13,21H,1,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJXMRUKCGKLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC(=C(C(=O)N1CC=C)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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